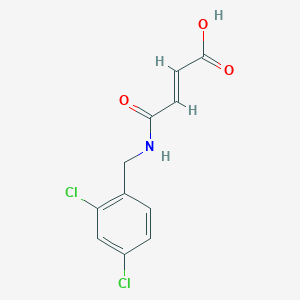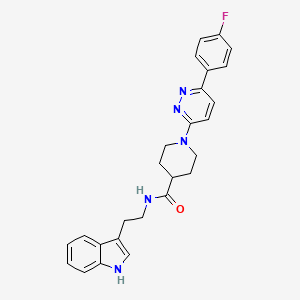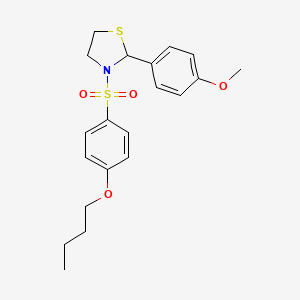![molecular formula C14H17ClF2N2O B2435879 1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol CAS No. 692738-19-5](/img/structure/B2435879.png)
1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The molecule also contains a chlorodifluoro group and an amino alcohol group, which could potentially participate in various chemical reactions.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. The indole group is known to participate in various reactions, including electrophilic substitution . The chlorodifluoro group could potentially undergo substitution reactions, and the amino alcohol group could participate in reactions involving the nitrogen or the hydroxyl group.Applications De Recherche Scientifique
Activité antivirale
Les dérivés d'indole ont montré un potentiel en tant qu'agents antiviraux. Par exemple, les dérivés de 6-amino-4-alkyl-substitués-1H-indole-2-carboxylate substitués ont été rapportés comme des agents antiviraux . Étant donné le composant indole dans "1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol", il pourrait potentiellement être exploré pour des applications similaires.
Activité anti-inflammatoire
Les dérivés d'indole ont également été associés à une activité anti-inflammatoire . Cela suggère que "this compound" pourrait potentiellement être utilisé dans le développement de nouveaux médicaments anti-inflammatoires.
Activité anticancéreuse
Le noyau d'indole a été trouvé dans de nombreux médicaments anticancéreux . Par conséquent, "this compound" pourrait potentiellement être utilisé dans la recherche et le traitement du cancer.
Activité anti-VIH
Les dérivés d'indole ont montré un potentiel dans le traitement du VIH . Cela suggère que "this compound" pourrait potentiellement être exploré pour des applications similaires.
Activité antioxydante
Les dérivés d'indole ont été associés à une activité antioxydante . Cela suggère que "this compound" pourrait potentiellement être utilisé dans le développement de nouveaux médicaments antioxydants.
Activité antimicrobienne
Les dérivés d'indole ont montré un potentiel en tant qu'agents antimicrobiens . Étant donné le composant indole dans "this compound", il pourrait potentiellement être exploré pour des applications similaires.
Mécanisme D'action
Target of Action
The primary targets of this compound are likely to be proteins or enzymes that interact with indole derivatives. Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These targets play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The compound’s interaction with its targets likely involves the indole nucleus, which is known to readily undergo electrophilic substitution due to excessive π-electrons delocalization . This interaction can result in changes to the target’s function, potentially inhibiting or enhancing its activity.
Biochemical Pathways
The affected pathways are likely to be those involving the targets of the compound. Given the broad-spectrum biological activities of indole derivatives , the compound could potentially affect a wide range of biochemical pathways. The downstream effects would depend on the specific pathways and targets involved.
Pharmacokinetics
The pharmacokinetic properties of indole derivatives are generally influenced by their chemical structure and the presence of functional groups . These properties can impact the compound’s bioavailability, determining how much of the compound reaches its targets.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways involved. Given the diverse biological activities of indole derivatives , the compound could potentially have a wide range of effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s optical properties and absorption section can enhance with solvent polarity due to the intramolecular charge transfer (ICT) process . This suggests that the compound’s action could be influenced by the polarity of its environment.
Propriétés
IUPAC Name |
1-chloro-1,1-difluoro-4-[2-(1H-indol-3-yl)ethylamino]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClF2N2O/c15-14(16,17)13(20)6-8-18-7-5-10-9-19-12-4-2-1-3-11(10)12/h1-4,9,13,18-20H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNMQSSCHXQTDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCCC(C(F)(F)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819786 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-4-cyclopropyl-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2435797.png)
![3-[(1-Methylpiperidin-3-yl)methyl]aniline](/img/structure/B2435798.png)

![N-[2-(1H-Indol-3-YL)ethyl]cyclohexanamine hydrobromide](/img/no-structure.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2435805.png)
![2-(2,4-dichlorophenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2435807.png)
![Tert-butyl 3-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]cyclopropyl]piperidine-1-carboxylate](/img/structure/B2435808.png)
![5-((3,4-Difluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2435809.png)


![Methyl 4-(2-(isopropylthio)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl)benzoate](/img/structure/B2435814.png)


